Journal Name:Progress in Materials Science
Journal ISSN:0079-6425
IF:48.165
Journal Website:http://www.journals.elsevier.com/progress-in-materials-science/
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.jpclett.3c00664
The impact of mode-specific vibrational excitations on initial-preparation conditions was studied by examining the excited-state population decay rates in the nonadiabatic dynamics of methyl nitrate (CH3ONO2). In particular, exciting a few specific modes by adding a single quantum of energy clearly decelerated the nonadiabatic dynamics population decay rates. The underlying reason for this slower population decay was explained by analyzing the profiles of the excited-state potential energy surfaces in the Franck–Condon regions and the topology of the S1/S0 conical intersection. This study not only provides physical insights into the key mechanisms controlling nonadiabatic dynamics but also shows the possibility of controlling nonadiabatic dynamics via mode-specific vibrational excitations.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpclett.3c01359
The ternary blend approach accomplished improved spectral coverage and enhanced the power conversion efficiency (PCE) of organic solar cells (OSCs). However, the role of the third component in improving the photovoltaic parameters needs critical analysis. Here, we introduced a wide band gap n-type twisted perylene diimide (TPDI) into the PM6:Y6 blend as a third component that improves spectral coverage and morphology, resulting in an overall increase in the efficiency of the OSCs. TPDI acts as an antenna for efficient energy- and charge-transfer processes. A systematic study compared charge- and energy-transfer dynamics and the orientational dependence nanomorphology of ternary blends with those of their binary counterparts. Femtosecond transient absorption measurements reveal enhanced hole-transfer efficiency in finely tuned ternary mixtures. This study provides a rational approach to identifying a third component to improve light management and morphology. These parameters enhance the energy and charge-transfer processes, improving the PCE of OSCs.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpclett.3c01444
Hydrogen bonding interactions with chromophores in chemical and biological environments play a key role in determining their electronic absorption and relaxation processes, which are manifested in their linear and multidimensional optical spectra. For chromophores in the condensed phase, the large number of atoms needed to simulate the environment has traditionally prohibited the use of high-level excited-state electronic structure methods. By leveraging transfer learning, we show how to construct machine-learned models to accurately predict the high-level excitation energies of a chromophore in solution from only 400 high-level calculations. We show that when the electronic excitations of the green fluorescent protein chromophore in water are treated using EOM-CCSD embedded in a DFT description of the solvent the optical spectrum is correctly captured and that this improvement arises from correctly treating the coupling of the electronic transition to electric fields, which leads to a larger response upon hydrogen bonding between the chromophore and water.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jpclett.3c01670
Action-detection has expanded the scope and applicability of 2D electronic spectroscopy, while posing new challenges for the unambiguous interpretation of spectral features. In this context, identifying the origin of cross-peaks at early waiting times is not trivial, and incoherent mixing is often invoked as an unwanted contribution masking the nonlinear signal. In this work, we elaborate on the relation between the nonlinear response and the incoherent mixing contribution by analyzing the action signal in terms of one- and two-particle observables. Considering a weakly interacting molecular dimer, we show how cross-peaks at early waiting times, reflecting exciton–exciton annihilation dynamics, can be equivalently interpreted as arising from incoherent mixing. This equivalence, on the one hand, highlights the information content of spectral features related to incoherent mixing and, on the other hand, provides an efficient numerical scheme to simulate the action response of weakly interacting systems.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.jpclett.3c01463
With the continuous scaling down of the modern integrated circuits, conventional metal-oxide-semiconductor field effect transistors are becoming inefficient due to various nonideal effects such as enhanced short-channel effects. Recently, emerging two-dimensional (2D) ferroelectrics have demonstrated their ability to maintain ferroelectricity at the nanoscale and have shown superior properties compared to three-dimensional ferroelectrics. Here, we report a ferroelectric field effect transistor composed of all 2D van der Waals (vdWs) heterostructures and provide a comprehensive study of the modulation of ferroelectric polarization on the carrier transport properties. Remarkably, the ferroelectric polarization allowed for achieving an ultralow subthreshold swing of just 26 mV/dec and a high carrier mobility of up to 72.3 cm2/(V s) at a smaller drain voltage of 10 mV. These impressive characteristics offer new insights into evaluating the regulatory effect of ferroelectric polarization on the electrical properties of all 2D vdWs heterostructures.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.jpclett.3c01087
Transition metal phthalocyanines are potential soluble redox mediators for Li–O2 batteries. In this work, effective strategies to control the redox potentials and activities of iron phthalocyanine (FePc) based redox mediators are designed by the introduction of electron-withdrawing or electron-donating groups. Substituted electron-donating groups can shift the oxidation potential of FePc to a higher energy level, consequently reducing the charging voltage of Li–O2 batteries. Especially, oxygen radical anion (−O–) modified FePc (FePc-O–) shows the most significant improvement to the oxygen reduction and evolution reactions of Li–O2 batteries. Electronic analysis indicates that −O– substitution can break the symmetry of electronic structures of FePc which further tunes the reduction of O2 and the oxidation of Li2O2. Detailed reaction mechanisms of (FePc-O–)-mediated Li–O2 batteries are proposed based on first-principles molecular dynamics simulations and thermodynamic free energy calculations.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.jpclett.3c01515
Insightful understanding of defect properties and prevention of defect damage are among the biggest issues in the development of photoelectronic devices based on wide-gap III-nitride semiconductors. Here, we have investigated the vacancy-induced carrier nonradiative dynamics in wide-gap III-nitrides (GaN, AlN, and AlxGa1–xN) by ab initio molecular dynamics and nonadiabatic (NA) quantum dynamics simulations since the considerable defect density in epitaxy samples. E-h recombination is hardly affected by Vcation, which created shallow states near the VBM. Our findings demonstrate that VN in AlN creates defect-assisted nonradiative recombination centers and shortens the recombination time (τ) as in the Shockley-Read-Hall (SRH) model. In GaN, VN improves the NA coupling between the CBM and the VBM. Additionally, increasing x in the AlxGa1–xN alloys accelerates nonradiative recombination, which may be an important issue in further improving the IQE of high Al-content AlxGa1–xN alloys. These findings have significant implications for the improvement of wide-gap III-nitrides-based photoelectronic devices.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.jpclett.3c01450
Extensive research has been recently conducted to improve the power conversion efficiency (PCE) of perovskite solar cells. However, the charge carriers are easily trapped by the defect sites located at the interface between the perovskite layer and the electrode, which decreases the PCE. To reduce such defect sites, the passivation technique is frequently employed to coat small molecules on the perovskite surface during the manufacturing process. To clarify the passivation mechanism from a molecular viewpoint, we performed density functional theory calculations to target Pb-free Sn perovskites (CH3NH3SnI3). We investigated the passivation effect of Lewis base/acid molecules, such as ethylene diamine (EDA) and iodopentafluorobenzene (IPFB), and discussed behaviors of the defect levels within the bandgap as they have strong negative impacts on the PCE. The adsorption of EDA/IPFB on the Sn perovskite surface can remove the defect levels from the bandgap. Furthermore, we discuss the importance of interactions with molecular orbitals.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jpclett.3c00576
This Perspective focuses on recent advances in understanding ultrafast processes involved in photoinduced structural phase transitions and proposes a strategy for precise manipulation of such transitions. It has been demonstrated that photoexcited carriers occupying empty antibonding or bonding states generate atomic driving forces that lead to either stretching or shortening of associated bonds, which in turn induce collective and coherent motions of atoms and yield structural transitions. For instance, phase transitions in IrTe2 and VO2, and nonthermal melting in Si, can be explained by the occupation of specific local bonding or antibonding states during laser excitation. These cases reveal the electronic-orbital-selective nature of laser-induced structural transitions. Based on this understanding, we propose an inverse design protocol for achieving or preventing a target structural transition by controlling the related electron occupations with orbital-selective photoexcitation. Overall, this Perspective provides a comprehensive overview of recent advancements in dynamical structural control in solid materials.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jpclett.3c01524
High-throughput molecular simulations of metal–organic frameworks (MOFs) are a useful complement to experiments to identify candidates for chemical separation and storage. All previous efforts of this kind have used simulations in which MOFs are approximated as defect-free. We introduce a tool to readily generate missing-linker defects in MOFs and demonstrate this tool with a collection of 507 defective MOFs. We introduce the concept of the maximum possible defect concentration; at higher defect concentrations, deviations from the defect-free crystal structure would be readily evident experimentally. We studied the impact of defects on molecular adsorption as a function of defect concentrations. Defects have a slightly negative or negligible influence on adsorption at low pressures for ethene, ethane, and CO2 but a strong positive influence for methanol due to hydrogen bonding with defects. Defective structures tend to have loadings slightly higher than those of defect-free structures for all adsorbates at elevated pressures.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.80 | 144 | Science Citation Index Science Citation Index Expanded | Not |
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